molecular formula C13H10BrN3O4 B1683915 1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea CAS No. 182498-32-4

1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea

Cat. No. B1683915
M. Wt: 352.14 g/mol
InChI Key: MQBZVUNNWUIPMK-UHFFFAOYSA-N
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Description

“1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea” is a compound that has been studied in various scientific contexts . The urea moiety and the benzene ring in the compound are essentially planar but are rotated with respect to each other .


Molecular Structure Analysis

In the compound, both the urea moiety and the benzene ring are essentially planar but are rotated with respect to each other by a dihedral angle . The crystal assembly is stabilized by N-H⋯O hydrogen bonding .

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

  • 1,3-bis(4-nitrophenyl)urea shows interactions through hydrogen bonding with various oxoanions in solution, forming complexes that vary in stability depending on the anion's basicity. This study highlights the nature of urea-fluoride interaction, demonstrating the capability of urea derivatives to form hydrogen-bonded complexes with anions, which is crucial in understanding the molecular structure and reactivity of such compounds (Boiocchi et al., 2004).

Synthesis and Chemical Transformations

  • Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates the synthesis of ureas from carboxylic acids, presenting a method that achieves good yields without racemization under mild conditions. This process underscores the versatility of nitrophenylsulfonyl compounds in synthesizing urea derivatives, which could be applied in creating various urea-based molecules for research and industrial applications (Thalluri et al., 2014).

Solid-state NMR and Spectroscopy Studies

  • Studies on N1,N1-dimethyl-N3-arylureas, including those with a nitro group and an ortho hydroxyl group in the phenyl ring, using solid-state NMR, IR, and Raman spectroscopies, and single-crystal X-ray diffraction, offer insights into the effects of hydrogen bonding on molecular conformations and solid-state properties. This research is significant for understanding the structural and electronic properties of substituted ureas in solid states, which is essential for the development of new materials and pharmaceuticals (Kołodziejski et al., 1993).

Environmental Applications

  • The study on TEMPO-oxidized cellulose hydrogels for heavy metal ion adsorption demonstrates the environmental application of urea derivatives. The TEMPO-mediated oxidation introduces carboxyl groups onto cellulose hydrogel surfaces, enhancing their capacity for adsorbing toxic metal ions. This research suggests the potential of urea-modified materials in environmental cleanup and pollution control strategies (Isobe et al., 2013).

Molecular Complexation and Nonlinear Optics

  • Molecular complexation studies involving 4-hydroxy-4'-nitrobiphenyl/stilbene and pyridine-1-oxide assess new design strategies for materials exhibiting quadratic nonlinear optical behavior. The formation of noncentrosymmetric structures through molecular complexation underscores the utility of urea derivatives in designing materials for nonlinear optics, which is crucial for optical communication and information processing technologies (Muthuraman et al., 2001).

properties

IUPAC Name

1-(2-bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O4/c14-9-3-1-2-4-10(9)15-13(19)16-11-6-5-8(17(20)21)7-12(11)18/h1-7,18H,(H2,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBZVUNNWUIPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397383
Record name sb 225002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea

CAS RN

182498-32-4
Record name SB 225002
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182498324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sb 225002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 182498-32-4
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Synthesis routes and methods I

Procedure details

N-(2-Hydroxy-4-nitrophenyl)-N′-(2-bromophenyl)urea was prepared from 2-hydroxy 4-nitro aniline (500 mg, 3.24 mmol) and 2-bromophenyl isocyanate (3.24 mmol) according to the procedure in General Method B. The product was purified by dilution with methylene chloride and precipitation with hexanes. Filtering afforded the title compound (530 mg, 47%). EI-MS m/z 350 (M−H)−
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.24 mmol
Type
reactant
Reaction Step One
Yield
47%

Synthesis routes and methods II

Procedure details

N-(2-Hydroxy-4-nitrophenyl)-N′-(2-bromophenyl)urea was prepared from 2-hydroxy 4-nitro aniline (500 mg, 3.24 mmol) and 2-bromophenyl isocyanate (3.24 mmol) according to the procedure in General Method B. The product was purified by dilution with methylene chloride and precipitation with hexanes. Filtering afforded the title compound (530 mg, 47%). EI-MS m/z 350 (M−H)−
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.24 mmol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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